molecular formula C7H11O8P B1206780 Shikimate-3-phosphate CAS No. 63959-45-5

Shikimate-3-phosphate

Cat. No. B1206780
CAS RN: 63959-45-5
M. Wt: 254.13 g/mol
InChI Key: QYOJSKGCWNAKGW-PBXRRBTRSA-N
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Description

Shikimate-3-phosphate is a central microbial, parasite, and plant metabolite, produced by the shikimate kinase-catalyzed reaction . It serves as an enzyme substrate for 5-enolpyruvoyl-shikimate 3-phosphate synthase, which is a target of anti-infectives and herbicides . It acts as an intermediate in the shikimic acid pathway of aromatic amino acid biosynthesis in microorganisms .


Synthesis Analysis

Shikimate-3-phosphate is synthesized in the shikimate pathway, a biochemical pathway present in plants, fungi, and some bacteria responsible for the biosynthesis of aromatic amino acids and other metabolites . Shikimate kinase catalyzes the phosphorylation of the C3 hydroxyl group of shikimate to produce 3-phosphate shikimate (S3P), the fifth step of the shikimate pathway .


Molecular Structure Analysis

The molecular formula of Shikimate-3-phosphate is C7H11O8P . Its average mass is 254.131 Da and its monoisotopic mass is 254.019150 Da .


Chemical Reactions Analysis

Shikimate-3-phosphate is involved in the transfer of a phosphoryl group in the chemical step of Shikimate Kinase Helicobacter pylori . This reaction is a two-step process without a well-defined intermediate state .


Physical And Chemical Properties Analysis

Shikimate-3-phosphate is a white to pale yellow solid .

Scientific Research Applications

Role in the Shikimate Pathway

Shikimate-3-phosphate is an intermediate in the shikimic acid pathway of aromatic amino acid biosynthesis in microorganisms . This pathway is crucial in plants, bacteria, fungi, and some parasites but is absent in animals . The shikimate pathway ultimately generates chorismate as their product .

Enzyme Inhibitor Research

The shikimate pathway is a crucial target for developing antimicrobial agents and herbicides . Obtaining enzyme inhibitors is essential to circumvent the occurrence of weeds resistant to commercially available herbicides and to help control human diseases . Thousands of enzyme inhibitors of this metabolic pathway can be prospected at a low cost and in a short time by applying bioinformatics tools .

Role in Aromatic Amino Acid Biosynthesis

Shikimate-3-phosphate is phosphorylated to form shikimate 3-phosphate (S3P) by the action of shikimate kinase . After, 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS) condenses shikimate 3-phosphate and phosphoenolpyruvate to produce EPSP, releasing inorganic phosphate .

Role in Glyphosate Resistance

Shikimate-3-phosphate acts as a substrate for EPSP synthase, an enzyme involved in amino acid synthesis as well as glyphosate resistance in GMO crops .

Role in Antimicrobial Development

The shikimate pathway, where shikimate-3-phosphate plays a key role, is a target for the development of antimicrobial agents . This is because the pathway is present in microorganisms but absent in animals .

Role in Herbicide Development

The shikimate pathway is also a target for the development of herbicides . Shikimate-3-phosphate, being a part of this pathway, is therefore important in the research and development of new herbicides .

Safety and Hazards

Shikimate-3-phosphate has hazard classifications of Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating it can cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

The shikimate pathway, including the production of Shikimate-3-phosphate, is a crucial target for developing antimicrobial agents and herbicides . Researchers are challenged to search for new molecules and investigate their modes of action . The study of the glyphosate target enzyme will provide clues about the potential effect of the herbicide .

properties

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJSKGCWNAKGW-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10981376
Record name 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shikimate-3-phosphate

CAS RN

63959-45-5
Record name Shikimic acid-3-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Shikimic acid 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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